1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride
Description
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-3-17(21)14-4-6-16(7-5-14)22-13-15(20)12-19-10-8-18(2)9-11-19;;/h4-7,15,20H,3,8-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARBGEOXKFFXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound contains a methylpiperazine fragment, which is known to interact with various receptors and enzymes in the body.
Mode of Action
It’s known that methylpiperazine derivatives can interact with their targets throughhydrogen bonds , hydrophobic interactions , and π-π stacking . The exact interaction of this compound with its targets would depend on the specific nature of the target and the local environment.
Biochemical Pathways
Compounds containing a methylpiperazine fragment have been shown to affect various biochemical pathways, including those involvingcholinesterase enzymes . The exact pathways affected by this compound would depend on its specific targets.
Result of Action
Some methylpiperazine derivatives have been shown to haveantifungal and antibacterial activities. The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
Biological Activity
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H30N2O4
- SMILES Notation : CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O
- InChI Key : IRQWXYVDVWWVGM-UHFFFAOYSA-N
The compound features a piperazine moiety, which is known for its biological activity, particularly in modulating neurotransmitter systems.
The compound likely interacts with G protein-coupled receptors (GPCRs), which are crucial targets in pharmacology. GPCRs mediate various physiological processes through signaling pathways that can lead to changes in gene expression, modulation of ion channels, and alterations in cell metabolism .
Potential Targets:
- Histamine Receptors : Given the structural similarities with known histamine receptor ligands, this compound may exhibit antihistaminic properties.
- Dopamine Receptors : The piperazine structure is commonly associated with dopaminergic activity, suggesting potential implications in treating disorders like schizophrenia or Parkinson's disease.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related compounds. For instance, derivatives of similar structures have shown significant antifungal activity against Cryptococcus neoformans, indicating that this class of compounds might also possess similar properties .
Anticancer Activity
Research indicates that compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms.
Efficacy Studies and Case Reports
Table 1: Summary of Biological Assays
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing primarily in substituents, salt forms, or phenyl ring modifications. Key comparisons are summarized in Table 1.
Structural Analogues and Derivatives
USP Propafenone Related Compound B Structure: (RS,E)-1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one. Key Differences: Replaces the 4-methylpiperazine group with a propylamino substituent and introduces a propenone (α,β-unsaturated ketone) instead of propanone. Relevance: Serves as a specified impurity in propafenone hydrochloride, highlighting the importance of controlling analogous by-products during synthesis .
Impurity D(EP) Dihydrochloride Structure: 1-[5-Amino-2-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]ethanone dihydrochloride. Key Differences: Features an isopropylamino group and a 5-amino-substituted phenyl ring, with an ethanone (rather than propanone) backbone. Relevance: Demonstrates variability in amino substituents and phenyl ring modifications in impurity profiles .
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone Dihydrochloride Structure: Substitutes 4-methylpiperazine with 4-phenylpiperazine and uses an ethanone group. Relevance: Highlights the impact of aromatic vs. alkyl piperazine substituents on physicochemical properties .
1-[3-[2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one
- Structure : Incorporates a 3-methoxyphenyl-piperazine group and substitutes the phenyl ring at position 3 instead of 4.
- Relevance : Illustrates positional isomerism and functional group effects on receptor binding .
Data Table: Structural and Functional Comparison
*Molecular weights are estimated for the target compound; exact values require experimental validation.
†Salt form inferred from naming conventions.
Computational Insights
For example, exact exchange terms in DFT improve thermochemical accuracy, which may aid in modeling stability or reactivity differences between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
